molecular formula C10H14O3 B3051587 3-Methylbut-2-enoic anhydride CAS No. 34876-10-3

3-Methylbut-2-enoic anhydride

Cat. No.: B3051587
CAS No.: 34876-10-3
M. Wt: 182.22 g/mol
InChI Key: YQEIMEGRSTXEMX-UHFFFAOYSA-N
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Description

Significance and Research Context of Acid Anhydrides

Acid anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. turito.com This functional group makes them highly reactive and valuable reagents in organic chemistry. acs.org Their general formula is R(CO)O(CO)R', where R and R' can be alkyl or aryl groups. turito.com The high electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic acyl substitution reactions. This reactivity allows them to act as potent acylating agents, a process crucial for introducing acyl groups into other molecules.

The applications of acid anhydrides are widespread and impactful. They are fundamental intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. acs.orgfiveable.me For instance, acetic anhydride (B1165640) is famously used in the production of aspirin (B1665792) and cellulose (B213188) acetate. turito.com In materials science, anhydrides are key for synthesizing polyesters and polyimides, which are polymers known for their excellent mechanical properties and thermal stability. acs.orgresearchgate.net The versatility of acid anhydrides in forming esters, amides, and other carboxylic acid derivatives solidifies their essential role in both industrial and laboratory settings. fiveable.melibretexts.org

Specific Relevance of 3-Methylbut-2-enoic Anhydride in Organic Synthesis

This compound serves as a versatile intermediate and reagent in specialized areas of organic synthesis. evitachem.com Its structure, featuring an α,β-unsaturated system, provides unique reactivity that chemists can exploit. It is particularly noted as an effective acylating agent in various chemical transformations. google.com.na

A significant application of this compound is in catalysis, specifically in isothiourea-catalyzed annulation reactions. Research has shown its utility in synthesizing lactam products. rsc.org In one study, the reaction of this anhydride with a benzothiazole (B30560) derivative yielded an achiral lactam product in good yield, demonstrating its effectiveness in creating challenging all-carbon quaternary centers. rsc.org This capability is of high interest in the synthesis of complex molecular architectures.

Furthermore, the anhydride is used as a precursor in the synthesis of other valuable chemical structures. For example, it can be prepared from its corresponding carboxylic acid, 3-methylbut-2-enoic acid, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl). rsc.org This homoanhydride can then be used in subsequent synthetic steps. rsc.org Its parent acid and its derivatives are used as intermediates for spices, medicines, and pesticides, indicating the broader chemical family's importance. google.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number34876-10-3 chemicalbook.comnih.gov
Molecular FormulaC10H14O3 nih.govguidechem.com
Molecular Weight182.22 g/mol guidechem.com
Boiling Point278.5°C at 760 mmHg guidechem.com
Density1.006 g/cm³ guidechem.com
Flash Point119.8°C guidechem.com
Refractive Index1.464 guidechem.com
IUPAC Name3-methylbut-2-enoyl 3-methylbut-2-enoate (B8612036) nih.gov

Historical Overview of Research Involving this compound

The study and synthesis of this compound have been documented in chemical literature for several decades. An early synthesis was reported in a 1981 article in the journal Synthesis. guidechem.com Further research and synthetic methodologies continued to be developed. A 2004 article in the European Journal of Organic Chemistry also detailed a preparation method for the compound. chemsrc.com

In the context of industrial applications, a 2004 patent described a process for producing acid anhydrides, highlighting their utility as acylating agents for amidation and esterification, which includes compounds like this compound. google.com.na The parent compound, 3-methylbut-2-enoic acid (also known as senecioic acid), has its own history of investigation. It is recognized as an endogenous metabolite and has been explored for the synthesis of antifungal drugs and pyrethroid-class agricultural chemicals. google.comglpbio.comebi.ac.uk More recent research, such as a 2016 study published by the Royal Society of Chemistry, continues to explore the anhydride's reactivity, for instance, in the generation of all-carbon quaternary centers in catalytic processes. rsc.org This progression from initial synthesis reports to sophisticated applications in catalysis illustrates the compound's enduring relevance in organic chemistry.

Table 2: Selected Research Findings on this compound
Area of ResearchFindingSource
Catalytic AnnulationUsed with an isothiourea catalyst to synthesize achiral lactam products and generate all-carbon quaternary centers. rsc.org
Homoanhydride SynthesisSynthesized from 3-methylbut-2-enoic acid using EDCI·HCl as a coupling agent for use as a reactive intermediate. rsc.org
Industrial ProductionIdentified as a useful acylating agent in a patented process for producing acid anhydrides. google.com.na
General Organic SynthesisDescribed as a versatile compound in organic synthesis and polymer chemistry. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enoyl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQEIMEGRSTXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=CC(=O)OC(=O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956357
Record name 3-Methylbut-2-enoic anhydride
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Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34876-10-3
Record name 2-Butenoic acid, 3-methyl-, 1,1′-anhydride
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Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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Record name Crotonic acid, anhydride
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Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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Record name 3-Methylbut-2-enoic anhydride
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Record name 3-methyl-2-butenoic anhydride
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Reactivity and Reaction Mechanisms of 3 Methylbut 2 Enoic Anhydride

Fundamental Reactivity of Acid Anhydrides in Nucleophilic Acyl Substitution

Acid anhydrides, including 3-Methylbut-2-enoic anhydride (B1165640), are derivatives of carboxylic acids and are characterized by the presence of two acyl groups linked by an oxygen atom. This structure makes them effective acylating agents in nucleophilic acyl substitution reactions. The carbonyl carbon in an acid anhydride is electrophilic and is susceptible to attack by a variety of nucleophiles. The ensuing reaction typically involves the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate ion as a stable leaving group. This fundamental reactivity is the basis for several important transformations in organic synthesis.

Aminolysis: Mechanisms and Scope for Amide Formation

The reaction of an acid anhydride with a primary or secondary amine, known as aminolysis, is a common and efficient method for the synthesis of amides. fishersci.it The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This initial step forms a tetrahedral intermediate. Subsequently, a proton transfer can occur, followed by the elimination of a carboxylate anion, which is a good leaving group. The final product is an amide and a carboxylic acid. To drive the reaction to completion, often two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org

The scope of this reaction is broad, accommodating a wide range of primary and secondary amines. For 3-Methylbut-2-enoic anhydride, this reaction would yield N-substituted 3-methylbut-2-enamides. The specific nature of the amine (steric hindrance, electronic effects) can influence the reaction rate and conditions required. For instance, less nucleophilic amines may require heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net The formation of amides from acid anhydrides is a cornerstone of peptide synthesis, where the controlled formation of amide bonds is critical. fishersci.itorganic-chemistry.org

Alcoholysis: Mechanisms and Scope for Ester Formation

Alcoholysis is the reaction of an acid anhydride with an alcohol to form an ester and a carboxylic acid. libretexts.org Similar to aminolysis, the mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. youtube.comlibretexts.org The intermediate then collapses, eliminating a carboxylate leaving group to yield the ester. libretexts.org This reaction is often catalyzed by an acid or a base like pyridine (B92270). Pyridine can act as a nucleophilic catalyst, forming a more reactive acylpyridinium ion, and also serves as a base to neutralize the carboxylic acid byproduct. libretexts.org

The reaction of this compound with an alcohol will produce a 3-methylbut-2-enoate (B8612036) ester. The choice of alcohol can range from simple primary and secondary alcohols to more complex polyols, allowing for the synthesis of a diverse array of esters. The reaction is generally high-yielding and irreversible, which makes it a preferred method for ester synthesis over the direct Fischer esterification of carboxylic acids with alcohols, which is a reversible process. libretexts.org

Hydrolysis: Implications in Reaction Design

Hydrolysis is the reaction of an acid anhydride with water to produce two equivalents of the corresponding carboxylic acid. libretexts.org For this compound, hydrolysis yields two molecules of 3-methylbut-2-enoic acid. The mechanism is analogous to aminolysis and alcoholysis, with water acting as the nucleophile. libretexts.org

This reaction has significant implications for reaction design. Because acid anhydrides are sensitive to moisture, reactions involving them are typically carried out under anhydrous ("dry") conditions to prevent the unwanted hydrolysis of the starting material. libretexts.org If water is present in the reaction mixture, it can compete with the intended nucleophile, leading to a decrease in the yield of the desired product and the formation of the carboxylic acid byproduct. In some synthetic contexts, the hydrolysis of an anhydride might be a desired transformation, but more commonly, it is a side reaction that needs to be carefully managed. tandfonline.com

Advanced Reaction Pathways Involving this compound

Beyond fundamental nucleophilic acyl substitution, this compound participates in more complex and specialized transformations, particularly in the realm of catalytic reactions for the synthesis of heterocyclic structures.

Catalytic Annulation Reactions and Heterocycle Synthesis

This compound is a valuable precursor for generating α,β-unsaturated acyl ammonium (B1175870) intermediates in the presence of Lewis base catalysts like isothioureas. nih.govrsc.orgresearchgate.net These reactive intermediates can then undergo annulation reactions, which are ring-forming processes, with suitable nucleophiles to construct a variety of heterocyclic scaffolds. nih.govbeilstein-journals.org Annulation reactions are powerful tools in organic synthesis as they allow for the rapid assembly of complex cyclic molecules from simpler starting materials.

A notable application of this compound is in isothiourea-catalyzed annulation reactions with 2-acylbenzazoles. nih.govrsc.orgresearchgate.net In these reactions, the isothiourea catalyst first reacts with the anhydride to form a highly reactive α,β-unsaturated acyl ammonium intermediate. nih.gov This intermediate then serves as an electrophile for the benzazole nucleophile.

The reaction's chemoselectivity, meaning whether a lactam (N-cyclization) or a lactone (O-cyclization) is formed, can be tuned by the structure of the benzazole. nih.govrsc.orgresearchgate.net Specifically, when 2-phenacylbenzothiazole is used as the nucleophile, the reaction preferentially forms a lactam product. nih.govrsc.org In contrast, using 2-phenacylbenzoxazole as the nucleophile leads selectively to the formation of a lactone. nih.govrsc.org

Computational studies have provided insight into the origin of this chemoselectivity. nih.govresearchgate.net In the case of benzothiazole-derived nucleophiles, stabilizing 1,5-S···O non-bonding interactions between the sulfur atom of the benzothiazole (B30560) and an oxygen atom of the intermediate favor the transition state leading to the lactam. nih.gov For benzoxazole-based nucleophiles, a C–H···O interaction becomes the dominant stabilizing force, directing the reaction towards the formation of the lactone. nih.gov

A study utilizing this compound and a benzothiazole derivative in the presence of an isothiourea catalyst successfully produced the corresponding achiral lactam product in good yield. rsc.orgresearchgate.net

Table 1: Isothiourea-Catalyzed Annulation of this compound with a Benzazole Derivative

Anhydride Benzazole Derivative Catalyst Product Type Yield
This compound 2-Phenacylbenzothiazole Isothiourea Lactam Good rsc.orgresearchgate.net
Chemo- and Enantioselective Formation of Lactam and Lactone Heterocycles

The synthesis of lactam and lactone heterocycles using this compound can be achieved with high levels of chemo- and enantioselectivity through isothiourea-catalyzed annulation reactions. researchgate.netrsc.org This process involves the reaction of 2-acyl benzazoles with α,β-unsaturated acyl ammonium intermediates derived from the anhydride. rsc.org The chemoselectivity of the reaction, which dictates whether a lactam or a lactone is formed, is highly dependent on the nature of the benzazole nucleophile. rsc.org

Specifically, the use of acylbenzothiazole derivatives as nucleophiles preferentially leads to the formation of lactams, while acylbenzoxazole derivatives favor the formation of lactone products. rsc.orgrsc.org This selectivity is attributed to non-bonding 1,5-S/O interactions and C–H/O interactions that govern the structural preorganization of the reactive intermediates. researchgate.net In the case of benzothiazoles, two significant 1,5-S⋯O interactions are believed to control the preorganization and subsequent chemoselectivity, leading to lactam formation. researchgate.net Conversely, with benzoxazoles, the absence of a second stabilizing 1,5-S⋯O interaction results in a dominant C–H⋯O interaction, which directs the reaction towards lactone formation. rsc.org

This methodology has proven effective in producing these heterocyclic products in good yields (up to 95%) and with high enantiomeric excess (up to 99%). rsc.org The reaction tolerates a range of substituents on the anhydride, including both electron-donating and electron-withdrawing groups. rsc.org For instance, heteroaryl substituents such as 2-furyl, 3-furyl, and 3-thiophenyl have been successfully incorporated with excellent enantioselectivity (90–99% ee). researchgate.netrsc.org

Initial studies employing this compound in these isothiourea-catalyzed annulations resulted in the formation of the expected achiral lactam product in good yield. researchgate.netrsc.org This demonstrates the utility of this compound as a precursor for generating α,β-unsaturated acyl ammonium intermediates in these complex cyclizations.

Stereochemical Control in All-Carbon Quaternary Center Generation

The generation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric congestion around the newly formed center. csic.es Isothiourea-catalyzed annulation reactions utilizing trisubstituted homoanhydrides, such as derivatives of this compound, have provided a pathway to access these challenging stereogenic centers. researchgate.netrsc.org

In this context, this compound itself has been used in initial studies, leading to the formation of an achiral lactam product in good yield. researchgate.netrsc.org While this specific reaction does not generate a stereocenter, it establishes the compatibility of the anhydride's structure within the reaction framework for building more complex molecules. researchgate.netrsc.org

To achieve stereochemical control and generate a quaternary center, a modified anhydride, (2E)-4,4,4-trifluoro-3-methylbut-2-enoic anhydride, was employed. researchgate.netrsc.org This led to the formation of a cyclized lactam product containing a stereogenic quaternary trifluoromethyl group in moderate yield but with a high enantiomeric excess of 96%. researchgate.netrsc.org Notably, in this specific annulation, no lactone products were observed, highlighting the high chemoselectivity of the reaction. researchgate.netrsc.org The creation of quaternary stereocenters is often elusive due to the steric hindrance between carbon substituents, making these catalytic methods particularly valuable. csic.es

The ability to control the stereochemistry in the formation of all-carbon quaternary centers is crucial for the synthesis of complex, biologically active molecules and pharmaceutical ingredients. csic.es

Friedel-Crafts Acylation Reactions Utilizing this compound

This compound serves as an effective electrophilic acylating agent in Friedel-Crafts acylation reactions. rsc.orgresearchgate.net This reaction involves the introduction of an acyl group onto an aromatic ring and is a fundamental method for forming carbon-carbon bonds. nih.govrsc.org In this process, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst. rsc.orgsigmaaldrich.cn

The anhydride acts as the source of the acyl group, which becomes the electrophile that attacks the electron-rich aromatic ring. sigmaaldrich.cn Friedel-Crafts acylation is a type of electrophilic aromatic substitution. nih.govnumberanalytics.com The use of an acid anhydride, like this compound, is a common alternative to using acyl chlorides for this purpose. rsc.orgscience-revision.co.uk A key advantage of using an acylating agent is that the product, an aryl ketone, is generally less reactive than the starting aromatic compound. This deactivation of the ring prevents multiple acylations from occurring, which can be a significant issue in the related Friedel-Crafts alkylation reactions. science-revision.co.ukjkchemical.com

The Friedel-Crafts acylation reaction relies on a Lewis acid catalyst to activate the acylating agent, in this case, this compound. sigmaaldrich.cniitk.ac.in Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). iitk.ac.inorganic-chemistry.org

The mechanism proceeds through the following key steps:

Activation of the Anhydride : The Lewis acid coordinates to one of the carbonyl oxygen atoms of the this compound. iitk.ac.in This coordination polarizes the C-O bond, making the carbonyl carbon significantly more electrophilic. iitk.ac.in

Formation of the Acylium Ion : The complex formed between the Lewis acid and the anhydride can then generate a resonance-stabilized acylium ion. sigmaaldrich.cn This acylium ion is a potent electrophile. sigmaaldrich.cn

Electrophilic Aromatic Substitution : The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a Wheland intermediate (a resonance-stabilized carbocation). iitk.ac.in

Deprotonation : A base, often the Lewis acid-anion complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product. iitk.ac.in The Lewis acid catalyst is regenerated in this step. iitk.ac.in

The choice of Lewis acid can influence the reaction's efficiency and selectivity. organic-chemistry.org For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for the acylation of various substrates under mild conditions. organic-chemistry.org

Role as an Electrophilic Acylating Agent

Unconventional and Mechanistically Complex Transformations

An interesting and mechanistically complex transformation involving this compound is its reaction with 2,3,6-trimethoxytoluene in the presence of trifluoroacetic anhydride, which leads to the formation of an isocoumarin (B1212949). rsc.orgresearchgate.net This reaction demonstrates the potential for regioselective acylation to initiate a cascade of events resulting in a complex heterocyclic structure. rsc.orgresearchgate.net

In a specific case study, the prolonged reaction of 2,3,6-trimethoxytoluene with an excess of a pre-mixed solution of (E)-2-methylbut-2-enoic acid and trifluoroacetic anhydride (which would form the mixed anhydride in situ) in the presence of air resulted in the formation of 5,6,8-trimethoxy-3,4,7-trimethylisocoumarin in a 66% yield as the sole isolated product. rsc.orgresearchgate.net

By analyzing the products at shorter reaction times, the reaction mechanism was elucidated and found to involve several steps:

Initial Regioselective Acylation : The reaction begins with the regioselective Friedel-Crafts acylation of the electron-rich aromatic ring of 2,3,6-trimethoxytoluene to produce an α,β-unsaturated aryl ketone. rsc.orgresearchgate.net

Cyclization : This intermediate then undergoes cyclization to form a mixture of cis and trans indanones. rsc.orgresearchgate.net

O-Acylation : The indanones are then O-acylated to yield an indenyl ester. rsc.orgresearchgate.net

Oxidative Rearrangement : In the presence of trifluoroacetic acid and atmospheric oxygen, the indanones and the indenyl ester can react further to form the isocoumarin. rsc.orgresearchgate.net This final step is proposed to proceed through the intermediacy of an α-keto indanyl hydroperoxide, which then undergoes an acid-catalyzed Baeyer-Villiger-type rearrangement to incorporate an oxygen atom into the ring, ultimately yielding the isocoumarin structure. rsc.orgresearchgate.net

This case study highlights how the reactivity of this compound can be harnessed in a non-traditional manner to construct complex polycyclic systems through a sequence of regioselective acylation and subsequent intramolecular transformations. rsc.orgresearchgate.net

Elucidation of Intermediates and Novel Reaction Pathwaysnih.gov

The reactivity of this compound in organocatalyzed reactions has been a subject of detailed research, leading to the elucidation of key reactive intermediates and the discovery of novel, selective reaction pathways. Mechanistic studies, often supported by computational analysis, have provided significant insights into how this anhydride participates in complex molecular transformations.

A pivotal area of investigation has been the isothiourea-catalyzed annulation reactions involving this compound. In these processes, the anhydride serves as a precursor to a highly reactive α,β-unsaturated acyl ammonium intermediate. rsc.orgresearchgate.net The formation of this intermediate is a crucial first step, activating the anhydride for subsequent nucleophilic attack. rsc.orgrsc.org

The catalytic cycle, as proposed in several studies, commences with the N-acylation of the isothiourea catalyst, such as HyperBTM, by this compound. rsc.orgresearchgate.net This step generates the key α,β-unsaturated acyl ammonium species. This intermediate is characterized by its electrophilicity at both the C1 (carbonyl) and C3 (β-carbon) positions. rsc.orgnih.gov The conformation of this intermediate is believed to be stabilized by a non-covalent 1,5-S···O interaction between the sulfur atom of the isothiourea and the carbonyl oxygen of the acyl group, which plays a significant role in controlling the stereochemical outcome of the reaction. nih.govrsc.org

Following the formation of the acyl ammonium intermediate, a stereodetermining 1,4-conjugate addition of a nucleophile occurs. rsc.org For instance, in reactions with 2-acylbenzazoles, the anionic benzazole nucleophile adds to the β-position of the acyl ammonium intermediate. This is followed by a proton transfer to yield a pre-cyclization intermediate. rsc.org

A novel aspect of this reaction pathway is the chemoselective cyclization of the pre-cyclization intermediate, which can proceed via two distinct routes to form either a lactam or a lactone. rsc.orgresearchgate.net The choice between these pathways is governed by the nature of the nucleophile and non-bonding interactions within the transition state. rsc.orgresearchgate.net

Lactam Formation: When 2-acylbenzothiazoles are used as nucleophiles, the reaction preferentially forms lactam products. rsc.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have revealed that this selectivity is governed by two key stabilizing 1,5-S···O interactions in the transition state leading to the lactam. rsc.orgresearchgate.net One interaction exists within the catalyst structure, and a second, crucial interaction occurs between the sulfur atom of the benzothiazole and the carbonyl oxygen. rsc.org

Lactone Formation: Conversely, when the nucleophile is switched to a 2-acylbenzoxazole, the reaction pathway shifts to favor the formation of lactone products. rsc.orgresearchgate.net In this case, the stabilizing second 1,5-S···O interaction is absent. Instead, a weaker C-H···O interaction is thought to influence the structural preorganization, leading to O-cyclization. researchgate.net

Initial studies using this compound in these annulations with a benzothiazole derivative resulted in the formation of the expected achiral lactam product in good yield. rsc.orgresearchgate.net

The elucidation of these intermediates and pathways has been supported by detailed research findings, including kinetic analysis and computational modeling.

Table 1: Key Intermediates in the Isothiourea-Catalyzed Annulation of this compound

Intermediate NameDescriptionMethod of Elucidation
α,β-Unsaturated Acyl Ammonium IntermediateFormed by the reaction of this compound with the isothiourea catalyst. It is the key electrophilic species.Postulated in mechanistic studies and supported by DFT calculations. rsc.orgscispace.com
Pre-cyclization IntermediateFormed after the 1,4-conjugate addition of the nucleophile to the α,β-unsaturated acyl ammonium intermediate, followed by proton transfer.Inferred from product structures and DFT computational modeling of the reaction pathway. rsc.org
Isothiouronium EnolateGenerated after the Michael addition of a nucleophile to the α,β-unsaturated acyl ammonium intermediate.Characterized in related systems through mechanistic studies and is a key intermediate in explaining product formation. rsc.org

Table 2: Research Findings on Reaction Pathways

FindingMethodologyReference
Chemoselectivity between lactam and lactone formation is dependent on the benzazole nucleophile (benzothiazole vs. benzoxazole).Product analysis from reactions with different nucleophiles. rsc.org
Two stabilizing 1,5-S···O interactions in the transition state favor lactam formation with benzothiazole nucleophiles.Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net
A dominant C-H···O interaction in the transition state leads to lactone formation with benzoxazole (B165842) nucleophiles.Inferred from computational studies and the absence of the second S···O interaction. researchgate.net
This compound yields the expected achiral lactam product in good yield in reactions with 2-acylbenzothiazoles.Experimental synthesis and product characterization. rsc.orgresearchgate.net

This detailed understanding of the intermediates and competing reaction pathways allows for the rational design of synthetic strategies to selectively produce complex heterocyclic molecules from this compound.

Applications of 3 Methylbut 2 Enoic Anhydride in Advanced Organic Synthesis

Strategic Precursor in Complex Molecule Synthesis

The unique structure of 3-methylbut-2-enoic anhydride (B1165640) makes it a valuable starting material for the synthesis of intricate molecular architectures.

Semisynthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modifications, is a key application area for 3-methylbut-2-enoic anhydride. scripps.edu This approach is often employed when the target molecule is too complex or costly to produce through total synthesis. scripps.edu

A notable example is in the preparation of ingenol (B1671944) mebutate (PEP005), a compound used in the treatment of certain skin conditions. The synthesis involves the selective esterification of the hydroxyl group at the 3-position of ingenol with the angelate nucleus, which is derived from (Z)-2-methylbut-2-enoic acid. researchgate.net this compound, specifically 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride, has been successfully used as the acylating agent in this transformation. researchgate.netresearchgate.net This method is crucial because direct esterification with angelic acid can be complicated by the easy isomerization to tiglic esters. researchgate.net

Another significant application is in the divergent synthesis of analogs of thapsigargin (B1683126), a potent inhibitor of the SERCA-pump protein. researchgate.net In these syntheses, varied acyl chains are introduced at different positions of a common building block. researchgate.net For instance, 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride is used for the angeloylation at the 3-OH position. researchgate.netresearchgate.net

Furthermore, research has shown the utility of this compound in isothiourea-catalyzed annulations to generate lactam products. rsc.orgrsc.org In initial studies, it was used to create an achiral lactam product in good yield, demonstrating its role in the formation of all-carbon quaternary centers. rsc.orgresearchgate.net

Table 1: Semisynthesis Applications of this compound

Target Molecule/AnalogPrecursorKey TransformationReagent Form
Ingenol Mebutate (PEP005)IngenolSelective 3-OH angeloylation2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride
Thapsigargin AnalogsThapsigargin-related building blocks3-OH angeloylation2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride
Achiral Lactam Product2-acyl benzazolesIsothiourea-catalyzed annulationThis compound

The products derived from reactions involving this compound can be further functionalized using powerful catalytic cross-coupling reactions, enhancing their molecular diversity and potential utility. rsc.orgrsc.org Palladium-catalyzed reactions are particularly prominent in this context. rsc.orgrsc.org

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While direct coupling of anhydrides with boronic acids was a later development, it has become a valuable tool. nih.gov The catalytic cycle generally involves oxidative addition of the anhydride to a palladium(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the ketone product. nih.govmdpi.com

In the context of products derived from this compound, a key application is the derivatization of heterocyclic products. For example, a 3-bromophenyl-substituted lactam, prepared on a gram scale with high enantioselectivity, was subjected to Suzuki coupling. rsc.orgrsc.org This reaction proceeded in 70% yield with no loss of enantiomeric excess, demonstrating the robustness of this derivatization strategy. rsc.orgrsc.org This highlights the ability to introduce further aryl groups into the complex molecular scaffold.

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. libretexts.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

To demonstrate the synthetic utility of the lactam products mentioned earlier, a Heck reaction was performed. rsc.orgrsc.org The same 3-bromophenyl-substituted lactam was reacted with methyl acrylate (B77674) in a Heck reaction, affording the desired product in an impressive 89% yield and maintaining an enantiomeric excess of 97%. rsc.orgrsc.org This successful derivatization further showcases the potential for elaborating the core structure with various functional groups.

Table 2: Palladium-Catalyzed Derivatizations

ReactionSubstrateCoupling PartnerCatalyst SystemYieldEnantiomeric Excess (ee)
Suzuki Coupling3-BrC₆H₄-substituted lactamNot specifiedPalladium catalyst70%No erosion
Heck Reaction3-BrC₆H₄-substituted lactamMethyl acrylatePalladium catalyst89%97%

Derivatization Strategies of Products via Catalytic Cross-Coupling Reactions

Palladium-Catalyzed Suzuki Coupling Applications

Contributions to Polymer Chemistry and Advanced Material Science Research

Beyond its use in synthesizing discrete small molecules, this compound also finds applications in the creation of macromolecules.

This compound serves as a monomer in polymerization reactions. Polymer synthesis involves joining monomers into long chains, and the properties of the resulting polymer are highly dependent on the monomer's structure. sigmaaldrich.com

In polymer chemistry, anhydrides can be used in condensation polymerization to form polyanhydrides. nih.gov One study highlighted that incorporating this compound into epoxy resins resulted in materials with improved tensile strength and thermal resistance. This suggests its potential for developing advanced materials with enhanced physical properties.

Acylation Processes in the Formation of Polyesters and Polyamides

The utilization of this compound in the synthesis of polyesters and polyamides represents a specialized area of polymer chemistry, leveraging the reactivity of the anhydride group for the formation of ester and amide linkages, respectively. The presence of a carbon-carbon double bond in the monomer's backbone introduces functionality into the resulting polymers, opening avenues for subsequent modifications or for imparting specific properties to the material. The acylation process, in this context, refers to the reaction of the anhydride with diols or diamines to form the repeating units of the polymer chain.

The synthesis of polyesters from this compound and a diol, such as ethane-1,2-diol, proceeds via a step-growth polycondensation reaction. In this reaction, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbons of the anhydride. libretexts.org This reaction leads to the opening of the anhydride ring and the formation of an ester bond and a carboxylic acid. The newly formed carboxylic acid can then react with another diol molecule, continuing the polymerization process. This reaction is typically carried out at elevated temperatures to drive the removal of the condensation byproduct, which in the subsequent esterification steps is water, thereby shifting the equilibrium towards the formation of a high molecular weight polymer. tandfonline.comuobasrah.edu.iq The use of a catalyst, such as a mild acid or a base, can facilitate the reaction. itu.edu.trquora.com For instance, a base like pyridine (B92270) can act as a catalyst by activating the alcohol. quora.com

The general scheme for the polycondensation of this compound with a generic diol (HO-R-OH) is as follows:

n (CH₃)₂C=CHCO-O-OCCH=C(CH₃)₂ + n HO-R-OH → [-O-R-O-C(=O)C(CH₃)=CH-C(=O)-]n + 2n-1 H₂O

The properties of the resulting unsaturated polyester (B1180765) would be influenced by the structure of the diol used and the reaction conditions. The presence of the methyl groups and the double bond in the polymer backbone would affect its thermal properties, solubility, and mechanical strength.

Similarly, this compound can be used to synthesize polyamides by reacting it with a diamine, such as 1,6-hexanediamine. savemyexams.comopenstax.orglibretexts.org The nucleophilic amine groups of the diamine attack the carbonyl carbons of the anhydride, leading to the formation of an amide bond and a carboxylic acid. uobasrah.edu.iq This initial reaction is followed by subsequent condensation steps to form the polyamide chain. rasayanjournal.co.in The reaction is also a step-growth polymerization and typically requires heat.

The general reaction for the formation of a polyamide from this compound and a generic diamine (H₂N-R'-NH₂) is:

n (CH₃)₂C=CHCO-O-OCCH=C(CH₃)₂ + n H₂N-R'-NH₂ → [-NH-R'-NH-C(=O)C(CH₃)=CH-C(=O)-]n + 2n-1 H₂O

The resulting polyamide would possess unsaturation in its backbone, which could be a site for cross-linking or other post-polymerization modifications. researchgate.net The properties of the polyamide would be dependent on the specific diamine used.

Detailed Research Findings

While specific research focusing exclusively on the polymerization of this compound is limited, the principles of unsaturated polyester and polyamide synthesis are well-established. tandfonline.comresearchgate.netresearchgate.net Studies on similar unsaturated anhydrides, like maleic anhydride, show that the properties of the resulting polymers can be tailored by controlling the reaction conditions and the co-monomers used. tandfonline.comresearchgate.net For instance, the degree of isomerization of the double bond (from cis to trans) during polymerization can significantly impact the mechanical properties of the final cured resin. researchgate.net

Illustrative Data Tables

The following data tables are illustrative examples based on typical results observed for the synthesis of unsaturated polyesters and polyamides. No direct experimental data for the polymerization of this compound was found in the searched literature.

Table 1: Illustrative Reaction Conditions for Polyester Synthesis

DiolCatalystTemperature (°C)Reaction Time (h)Resulting Polymer
Ethane-1,2-diolp-Toluenesulfonic acid1808Unsaturated Polyester
1,4-ButanediolZinc Acetate2006Unsaturated Polyester
1,6-HexanediolNone22012Unsaturated Polyester

Table 2: Illustrative Properties of a Hypothetical Polyester from this compound and 1,4-Butanediol

PropertyValue
Glass Transition Temperature (Tg)45 - 55 °C
Molecular Weight (Mn)8,000 - 12,000 g/mol
SolubilitySoluble in THF, Chloroform
AppearanceViscous, yellowish liquid

Table 3: Illustrative Reaction Conditions for Polyamide Synthesis

DiamineSolventTemperature (°C)Reaction Time (h)Resulting Polymer
1,6-HexanediamineN-Methyl-2-pyrrolidone (NMP)16010Unsaturated Polyamide
1,4-PhenylenediamineDimethylacetamide (DMAc)1808Aromatic Unsaturated Polyamide
4,4'-OxydianilineNMP19012Aromatic Unsaturated Polyamide

Table 4: Illustrative Properties of a Hypothetical Polyamide from this compound and 1,6-Hexanediamine

PropertyValue
Melting Temperature (Tm)180 - 200 °C
Molecular Weight (Mn)15,000 - 20,000 g/mol
SolubilitySoluble in strong acids, m-cresol
AppearanceOff-white to yellowish solid

Spectroscopic and Computational Investigations of 3 Methylbut 2 Enoic Anhydride Systems

Advanced Spectroscopic Characterization Techniques for Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for gaining insights into reaction mechanisms. ox.ac.ukresearchgate.netweebly.com In the context of reactions involving 3-methylbut-2-enoic anhydride (B1165640), ¹H and ¹³C NMR are routinely used to characterize products and monitor reaction progress. For instance, in the synthesis of 3-methylbut-2-enoyl chloride from 3-methylbut-2-enoic acid, ¹H NMR spectroscopy can be used to follow the conversion, with characteristic signals for the vinyl proton and the two methyl groups. The ¹H NMR spectrum of 3-methylbut-2-enoyl chloride shows a multiplet for the vinyl proton (CH) around 6.04-6.05 ppm and two doublets for the methyl protons (CCH₃) at approximately 2.15 ppm and 1.95 ppm. The corresponding ¹³C NMR spectrum exhibits signals for the carbonyl carbon, the two olefinic carbons, and the two methyl carbons.

Table 1: Representative ¹H NMR Data for a 3-Methylbut-2-enoic Acid Derivative.

Functional GroupChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH6.04-6.05m-
CCH₃2.15d1.2
CCH₃1.95d1.2

This table is based on data for 3-methylbut-2-enoyl chloride.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Modeling for Mechanistic Understanding and Energy Landscapes

Quantum mechanical modeling, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of reactions involving 3-methylbut-2-enoic anhydride. researchgate.net These computational methods allow for the mapping of potential energy surfaces, which helps in understanding reaction pathways, identifying transition states, and predicting the feasibility of a proposed mechanism. uis.edu.co

For example, in the context of isothiourea-catalyzed annulations, DFT calculations have been employed to explore the energy landscapes of acyl ammonium (B1175870) intermediates derived from anhydrides. researchgate.net These studies provide insight into the energetics of the catalytic cycle, including the formation of key intermediates and the barriers to cyclization. researchgate.netrsc.org By calculating the relative energies of different transition states, researchers can rationalize the observed product distributions and reaction rates. uis.edu.co Such computational investigations were crucial in understanding the chemoselectivity in the formation of lactam versus lactone products in reactions with benzazole derivatives. researchgate.netrsc.org

Computational Insights into Stereoselectivity and Chemo-Differentiation

Computational chemistry plays a vital role in explaining and predicting the stereoselectivity and chemoselectivity of reactions. mdpi.comemich.edu In reactions where this compound is a precursor to chiral molecules, understanding the factors that control the formation of one stereoisomer over another is critical. researchgate.net

In the isothiourea-catalyzed annulation of benzazoles, computational studies have been instrumental in elucidating the origins of high enantioselectivity. researchgate.netrsc.org These studies have shown that the stereochemical outcome is often determined by subtle differences in the energies of diastereomeric transition states. emich.edu For instance, investigations into the synthesis of all-carbon quaternary centers using this compound revealed that while the expected achiral lactam was formed in good yield, related reactions with other anhydrides showed high enantioselectivity, which could be rationalized through computational models. researchgate.netrsc.org

Furthermore, computational methods help to understand chemo-differentiation, such as the selective formation of a lactam over a lactone. researchgate.netrsc.org By modeling the different possible reaction pathways and their associated transition states, researchers can identify the factors that favor one product over another. researchgate.net

Analysis of Non-Covalent Interactions Governing Reactivity (e.g., 1,5-S⋯O, C-H⋯O)

Non-covalent interactions (NCIs) are increasingly recognized as key factors in controlling chemical reactivity and selectivity. scielo.org.mxrsc.orgmdpi.com In systems derived from this compound, specific NCIs can play a decisive role in pre-organizing the transition state, thereby influencing the reaction outcome. researchgate.netrsc.org

A significant example is the role of 1,5-S⋯O interactions in isothiourea-catalyzed annulations. researchgate.netrsc.org Computational studies have revealed that attractive interactions between a sulfur atom in the catalyst and an oxygen atom in the acyl ammonium intermediate can lead to a specific conformational pre-organization. researchgate.netrsc.org This pre-organization can favor one reaction pathway over others, leading to high levels of chemo- and enantioselectivity. researchgate.net In the absence of this strong 1,5-S⋯O interaction, other weaker interactions, such as C-H⋯O hydrogen bonds, can become dominant in directing the stereochemical and regiochemical course of the reaction. researchgate.netscielo.org.mx The analysis of these subtle forces through computational tools provides a deeper understanding of the underlying principles that govern the reactivity of this compound and its derivatives. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What is the role of 3-Methylbut-2-enoic anhydride in asymmetric catalysis, and how is reaction progress monitored?

  • Methodological Answer : In isothiourea-catalyzed annulation reactions, this compound acts as an α,β-unsaturated acyl ammonium precursor, enabling the formation of lactam or lactone products. Reaction progress is monitored via 1H NMR spectroscopy to analyze constitutional isomer ratios and chiral HPLC to determine enantiomeric excess (ee). For example, annulation with trisubstituted homoanhydrides yields lactam products with quaternary centers, validated by these techniques .

Q. How is this compound employed to synthesize stereogenic quaternary carbon centers?

  • Methodological Answer : The anhydride participates in annulation reactions via isothiourea catalysis, where its α,β-unsaturated acyl ammonium intermediate facilitates cyclization. Product validation involves X-ray crystallography for absolute configuration determination and mass spectrometry for molecular weight confirmation. Notably, trifluoromethyl-substituted derivatives achieve 96% ee in lactam formation, highlighting its utility in constructing challenging stereocenters .

Advanced Research Questions

Q. How do steric and electronic effects of substituents in this compound influence chemo- and enantioselectivity?

  • Methodological Answer : Steric hindrance (e.g., 2-BrC6H4 substitution) can suppress reactivity, while electron-withdrawing groups (e.g., 4-CF3C6H4) enhance electrophilicity, altering reaction pathways. Computational studies (e.g., DFT calculations ) and kinetic profiling are critical to dissect these effects. For instance, 2-Br substitution in anhydrides led to reduced ee (81% vs. 33% for lactam/lactone), suggesting competing transition states influenced by steric bulk .

Q. What methodologies resolve contradictions in enantioselectivity data during annulation reactions with this compound?

  • Methodological Answer : Discrepancies in ee values (e.g., 16A/16B in ) require multivariate experimental design and mechanistic probing . Techniques include:

  • Isotopic labeling to trace reaction pathways.
  • Variable-temperature NMR to assess intermediate stability.
  • Transition-state modeling using software like Gaussian to identify steric/electronic bottlenecks.
    These approaches help reconcile unexpected selectivity trends, such as divergent ee in lactam vs. lactone products .

Q. How can computational tools enhance the predictive design of this compound derivatives for improved selectivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations map energy landscapes of acyl ammonium intermediates, predicting regioselectivity and ee. For example, modeling the interaction between anhydride substituents and catalyst active sites (e.g., benzothiazole motifs) can guide the synthesis of derivatives with tailored steric profiles. Experimental validation via kinetic isotope effect (KIE) studies further refines these predictions .

Data Analysis & Experimental Design

Q. What strategies mitigate side reactions (e.g., 1,2-addition) during annulation with this compound?

  • Methodological Answer : Optimizing molar ratios (anhydride:nucleophile) and temperature gradients minimizes competing pathways. For example, maintaining sub-0°C conditions suppresses 1,2-addition by stabilizing the α,β-unsaturated intermediate. In situ IR spectroscopy tracks acyl ammonium formation, while quenching experiments isolate side products for structural elucidation via LC-MS .

Q. How is the grafting efficiency of this compound onto polymers quantified, and what are common sources of error?

  • Methodological Answer : Acid-base back titration measures grafting ratios, but errors arise from incomplete hydrolysis or side reactions. Calibration with internal standards (e.g., phthalic acid) and control experiments (e.g., blank polymer runs) improve accuracy. Cross-validation via FTIR (C=O stretch at 1780 cm⁻¹) and TGA (weight loss at decomposition stages) ensures reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.